molecular formula C23H27N3O3S2 B2549458 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-77-9

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2549458
CAS No.: 850910-77-9
M. Wt: 457.61
InChI Key: DQLGEFSRKIKTOY-VHXPQNKSSA-N
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-26-20-7-5-6-8-21(20)30-23(26)24-22(27)18-9-11-19(12-10-18)31(28,29)25-14-16(2)13-17(3)15-25/h5-12,16-17H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLGEFSRKIKTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its pharmacological properties.

Structural Characteristics

The chemical structure of the compound can be broken down into several key components:

  • Thiazole Ring : Known for its antibacterial and anticancer properties.
  • Sulfonamide Group : Enhances solubility and biological activity.
  • Piperidine Moiety : Associated with central nervous system (CNS) activity.
ComponentStructural FeatureBiological Activity
ThiazoleContains thiazole ringAntibacterial, anticancer
SulfonamideIncorporates sulfonamide groupEnhances solubility and bioactivity
PiperidineFeatures piperidine ringCNS activity

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

  • Antiviral Activity :
    • A study highlighted that compounds with similar structural features were effective inhibitors of SARS-CoV-2 3CL protease, showing IC50 values in the nanomolar range. These findings suggest potential development as broad-spectrum antivirals .
  • Anticancer Properties :
    • Benzothiazole derivatives have been noted for their anticancer activities. The presence of the thiazole ring in the compound may contribute to its ability to inhibit cancer cell proliferation .
  • Antibacterial Effects :
    • Compounds containing sulfonamide groups are known for their antibacterial properties, indicating that this compound may also exhibit similar effects .

Case Study 1: Antiviral Efficacy

In a biochemical study assessing various inhibitors against SARS-CoV-2, compounds structurally related to this compound demonstrated potent inhibitory activity with selectivity indices indicating low cytotoxicity. The EC50 values were significantly lower than the IC50 values, indicating high specificity towards viral targets .

Case Study 2: Anticancer Activity

A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cell lines, suggesting that the thiazole component plays a crucial role in their mechanism of action .

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